REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[N:7]=[CH:6][N:5]([CH3:8])[N:4]=1.[NH3:9]>>[ClH:1].[CH3:8][N:5]1[CH:6]=[N:7][C:3]([CH2:2][NH2:9])=[N:4]1 |f:2.3|
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
ClCC1=NN(C=N1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling the volatiles
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo (azeotroping with ethanol)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN1N=C(N=C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |